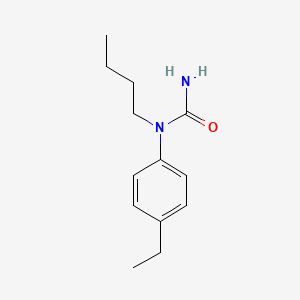

N-Butyl-N-(4-ethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Butyl-N-(4-ethylphenyl)urea is a derivative of urea, a compound known for its diverse chemical and biological properties. This specific derivative features a butyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea molecule. Urea derivatives are widely used in various industries, including pharmaceuticals, agrochemicals, and materials science, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-ethylphenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of butylamine with 4-ethylphenyl isocyanate. This reaction can be carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired urea derivative in good to excellent yields .

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene as a reagent to generate the isocyanate intermediate from the corresponding amine. This method, while efficient, poses environmental and safety concerns due to the toxicity of phosgene . Alternative methods using less hazardous reagents, such as potassium isocyanate in water, have been developed to address these issues .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(4-ethylphenyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding urea derivatives with different oxidation states.

Reduction: Reduction reactions can convert the urea derivative back to its amine precursors.

Substitution: The urea derivative can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the original amines .

Scientific Research Applications

N-Butyl-N-(4-ethylphenyl)urea has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals

Mechanism of Action

The mechanism of action of N-Butyl-N-(4-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can act as an inhibitor of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. The compound binds to the active site of the enzyme, blocking its activity and preventing the breakdown of urea .

Comparison with Similar Compounds

Similar Compounds

- N-Butyl-N-(4-methylphenyl)urea

- N-Butyl-N-(4-chlorophenyl)urea

- N-Butyl-N-(4-nitrophenyl)urea

Uniqueness

N-Butyl-N-(4-ethylphenyl)urea is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

N-Butyl-N-(4-ethylphenyl)urea is a substituted urea compound that has garnered attention in medicinal chemistry due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a butyl group and a 4-ethylphenyl group attached to the nitrogen atoms of the urea functional group. Its molecular formula is C12H17N2O. The structural characteristics impart specific steric and electronic properties that enhance its solubility and biological activity compared to other similar compounds.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily through interactions with biological macromolecules such as proteins and nucleic acids. These interactions are facilitated by hydrogen bonding and hydrophobic interactions, which are crucial for its potential as a lead compound in drug discovery.

Key Biological Activities:

- Antimicrobial Activity : Substituted ureas, including this compound, have been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antibacterial agents .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation .

- Urease Inhibition : The compound has also been tested for its ability to inhibit urease activity in bacterial systems. Inhibition of urease can be significant for treating infections caused by urease-producing bacteria, such as Klebsiella pneumoniae.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods, including nucleophilic addition reactions involving amines. A notable synthesis method is catalyst-free and scalable, allowing for efficient production suitable for laboratory and industrial applications .

Structure-Activity Relationship (SAR) :

The biological activity of this compound is influenced by the nature of its substituents. The combination of the butyl group with the 4-ethylphenyl moiety creates unique steric effects that enhance its pharmacokinetic properties. Comparative studies with other substituted ureas highlight that variations in substituent groups can lead to significant differences in biological activity .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Antimicrobial Efficacy : A study tested this compound against common bacterial strains. Results indicated over 70% inhibition of growth in Escherichia coli and Staphylococcus aureus, demonstrating its potential as an antibacterial agent .

- Cancer Cell Line Studies : In vitro assays showed that this compound reduced cell viability in MCF-7 cells by 50% at concentrations as low as 15 μM. This suggests a promising avenue for cancer treatment applications .

- Urease Inhibition Studies : The compound was evaluated for urease inhibition using Klebsiella pneumoniae. It exhibited significant inhibition (over 25%) at concentrations comparable to standard urease inhibitors, indicating its potential utility in treating urease-related infections .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique advantages of this compound:

| Compound Name | Structure | Key Properties |

|---|---|---|

| N-Methyl-N-(4-methoxyphenyl)urea | CHNO | Antidepressant activity |

| N-Ethyl-N-(3-chlorophenyl)urea | CHClNO | Antimicrobial activity |

| N-Propyl-N-(2-methylphenyl)urea | CHNO | Anti-inflammatory properties |

| This compound | C12H17N2O | Enhanced solubility and bioactivity |

This table illustrates how the specific substituents on this compound contribute to its enhanced solubility and biological activity compared to other urea derivatives.

Properties

CAS No. |

500873-37-0 |

|---|---|

Molecular Formula |

C13H20N2O |

Molecular Weight |

220.31 g/mol |

IUPAC Name |

1-butyl-1-(4-ethylphenyl)urea |

InChI |

InChI=1S/C13H20N2O/c1-3-5-10-15(13(14)16)12-8-6-11(4-2)7-9-12/h6-9H,3-5,10H2,1-2H3,(H2,14,16) |

InChI Key |

GTHCTCPLNINXEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C1=CC=C(C=C1)CC)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.